



# Application Notes and Protocols: Click Chemistry for Sialylglycopeptide Labeling

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Compound of Interest		
Compound Name:	Sialylglyco peptide	
Cat. No.:	B12392017	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing critical roles in numerous biological processes, including cell-cell recognition, immune responses, and pathogen binding.[1][2] Aberrant sialylation is a hallmark of various diseases, particularly cancer, making sialylated glycoconjugates (sialoglycans) key targets for diagnostics and therapeutics.[1] The study of these molecules has been historically challenging due to their complex structures. Metabolic oligosaccharide engineering (MOE) combined with bioorthogonal click chemistry offers a powerful two-step strategy for the specific labeling and analysis of sialylglycopeptides in living cells and complex biological samples.[3][4]

This document provides an overview of the principles, quantitative data, and detailed protocols for labeling sialylglycopeptides using this robust chemical biology tool.

## **Principle of the Method**

The strategy involves two key stages:

 Metabolic Labeling: Cells are cultured with a peracetylated, unnatural mannosamine precursor bearing a bioorthogonal chemical reporter (typically an azide or an alkyne). This precursor, for example, peracetylated N-azidoacetylmannosamine (Ac4ManNAz), is cellpermeable and is processed by the cell's sialic acid biosynthetic pathway. The resulting azido-sialic acid is then incorporated into newly synthesized glycoconjugates.

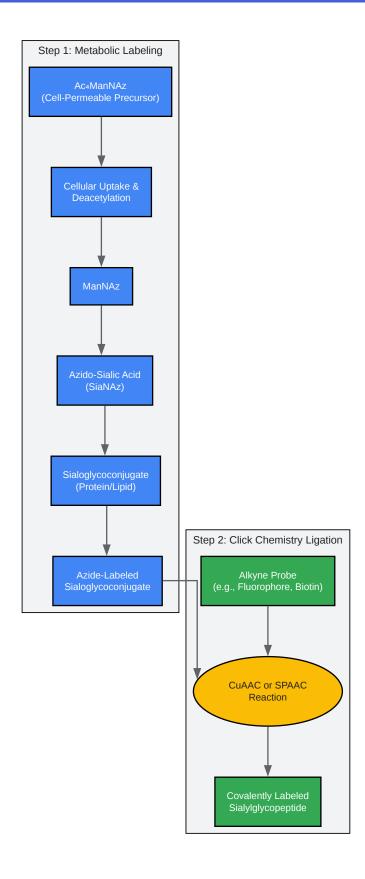




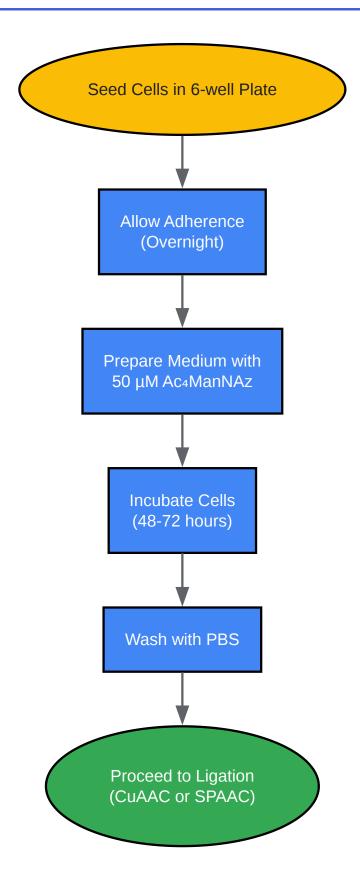


• Bioorthogonal Ligation (Click Chemistry): The incorporated chemical reporter is then covalently linked to a probe molecule (e.g., a fluorophore or biotin) that contains the complementary reactive group. This is achieved through highly efficient and specific click chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

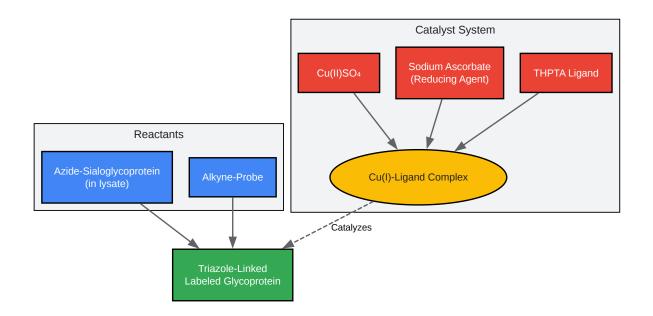




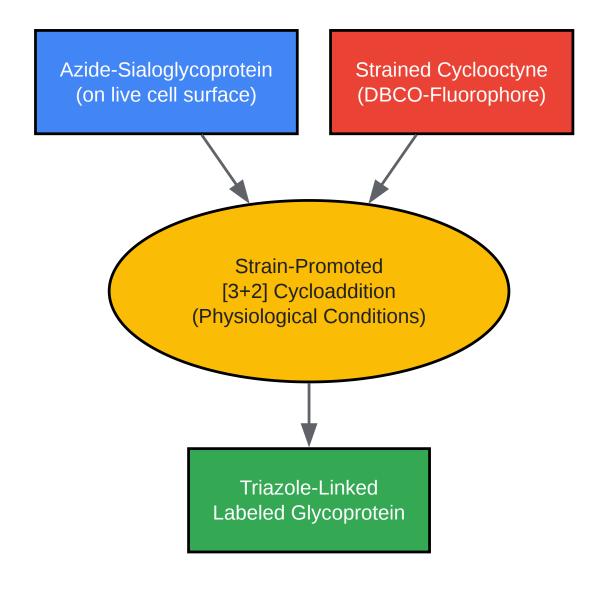












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